7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-aminopyrazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 3-aminopyrazole with 3-chloro-2-methylbenzaldehyde in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. This method has been shown to produce high yields of pyrazolo[1,5-a]pyrimidine derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diarylpyrazolo[1,5-a]pyrimidines
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Uniqueness
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile scaffold for further functionalization .
Properties
IUPAC Name |
7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-7-12(14)17-13(16-9)11(8-15-17)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUFOVCCNAEZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323839 | |
Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665780 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58347-51-6 | |
Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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